(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Description
The compound “(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile” is a nitrile-containing ene derivative with a complex substitution pattern. Its structure features:
- A prop-2-enenitrile backbone (CH₂=C(CN)–), stabilized in the E-configuration.
- A 3-chloro-5-ethoxy-4-hydroxyphenyl group at the 3-position, introducing halogenated, ether, and phenolic substituents.
- A pyrrolidine-1-carbonyl group at the 2-position, contributing a cyclic amide moiety.
The stereoelectronic effects of the nitrile group may enhance binding affinity or metabolic stability compared to carboxylic acid analogs .
Properties
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-22-14-9-11(8-13(17)15(14)20)7-12(10-18)16(21)19-5-3-4-6-19/h7-9,20H,2-6H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJCPPFUNJEEZ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N2CCCC2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N2CCCC2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile , also known by its CAS number 1097503-87-1, is a compound that has garnered interest due to its potential applications in medicinal chemistry and agrochemical synthesis. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.
The molecular formula of the compound is with a molecular weight of 320.77 g/mol. The compound features a complex structure that includes a pyrrolidine moiety and a nitrile group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1097503-87-1 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration and invasion .
The proposed mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis. Specifically, these compounds may interact with the mitogen-activated protein kinase (MAPK) pathway, leading to altered expression of genes involved in cell survival and death .
Case Studies
- In vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells at micromolar concentrations. For instance, a study reported a concentration-dependent decrease in cell viability in A431 cells treated with this compound .
- Agrochemical Applications : The compound's structural features suggest potential utility in agrochemicals. Its ability to modulate biological pathways could lead to the development of new pesticides or herbicides aimed at specific plant pathogens or pests .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation, but preliminary data suggest it may possess anti-inflammatory and antioxidant properties. These effects are crucial for reducing oxidative stress in various biological systems, which can be beneficial in treating diseases characterized by inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related compounds is summarized in Table 1.
Table 1: Structural Comparison of Prop-2-enenitrile Derivatives
*Assumed formula based on systematic name; exact mass requires experimental validation.
Key Observations:
- The target compound uniquely combines a pyrrolidine carbonyl group with chloro-ethoxy-hydroxyphenyl substitution, enabling diverse interactions (e.g., hydrogen bonding via –OH and carbonyl groups, hydrophobic packing via pyrrolidine and ethoxy).
- The pyrimidine dione analog replaces the pyrrolidine with a heterocyclic dione, enhancing hydrogen-bond acceptor capacity but increasing steric bulk.
- Chromene derivatives lack the enenitrile backbone but share nitrile functionality, favoring planar aromatic systems with amino/hydroxyl groups for solubility.
Physicochemical Properties
- Melting Points : Chromene derivatives (e.g., Compound 1E, 223–227°C ) exhibit higher melting points than typical nitriles, likely due to strong hydrogen bonding (–NH₂, –OH) and crystalline packing. The target compound’s melting point is unreported but predicted to be lower due to its flexible pyrrolidine group.
- Solubility : The hydroxyl and ethoxy groups in the target compound may improve aqueous solubility compared to the dichlorinated pyrimidine dione analog .
Hydrogen Bonding and Crystallography
- The target compound’s hydroxyl and carbonyl groups can form O–H···N and N–H···O interactions, resembling patterns observed in Etter’s graph set analysis .
- In contrast, the pyrimidine dione analog may exhibit N–H···O and C=O···H–O motifs, creating extended supramolecular networks. Chromene derivatives prioritize N–H···O and O–H···N bonds due to amino/hydroxyl groups.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of (E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile?
Methodological Answer: Synthesis optimization should focus on controlling stereochemistry (E-configuration) and functional group compatibility. Utilize stepwise coupling reactions, such as palladium-catalyzed cross-coupling for aryl halide intermediates, followed by carbonylative cyclization to introduce the pyrrolidine moiety. Reaction monitoring via TLC or HPLC-MS ensures intermediate purity. For example, analogous protocols for chloro-ethoxy-phenyl derivatives suggest using DMDAAC (dimethyldiallylammonium chloride) as a phase-transfer catalyst to improve yield in polar aprotic solvents like DMF . Temperature control (60–80°C) minimizes side reactions during enenitrile formation.
Q. How can spectroscopic techniques be systematically applied to characterize this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm regiochemistry of the chlorinated phenyl ring and E-configuration of the propenenitrile group. NOESY experiments can validate spatial proximity of the pyrrolidine carbonyl and phenolic hydroxyl groups.
- FT-IR : Identify key functional groups: C≡N stretch (~2220 cm), carbonyl (1680–1720 cm), and phenolic O–H (broad ~3200 cm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion ([M+H]) and fragmentation patterns consistent with the chloro-ethoxy-pyrrolidine backbone .
Q. What stability considerations are critical during storage and handling?
Methodological Answer: The compound’s phenolic hydroxyl group is prone to oxidation. Stabilize via:
- Storage under inert gas (N/Ar) at –20°C in amber vials.
- Addition of radical scavengers (e.g., BHT) in solution phases.
- Avoid prolonged exposure to light or high humidity, as the ethoxy group may hydrolyze under acidic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict intermolecular interactions influencing crystallinity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G** level) model hydrogen-bonding networks and π-π stacking. For instance:
- Optimize the molecular geometry to identify electron-deficient regions (e.g., nitrile group) prone to hydrogen bonding with phenolic O–H.
- Calculate electrostatic potential maps to predict packing motifs. Studies on analogous enenitriles show that chloro and ethoxy substituents direct crystal lattice formation via C–H···O and N···H–O interactions . Validate predictions with experimental XRD data .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
Methodological Answer: Discrepancies in XRD refinement (e.g., thermal parameters, occupancy) require:
- SHELX Suite : Use SHELXL for high-resolution refinement. Apply restraints for disordered ethoxy/pyrrolidine groups and incorporate TWIN/BASF commands for twinned crystals .
- Validation Tools : CheckPlaton (ADDSYM) detects missed symmetry, while OLEX2’s interaction maps identify misplaced hydrogen bonds. Cross-validate with Hirshfeld surface analysis to resolve ambiguous electron density .
Q. How do competing hydrogen-bonding motifs affect the compound’s stability in solid-state formulations?
Methodological Answer: Graph set analysis (Etter’s formalism) classifies hydrogen bonds into discrete (D), intramolecular (S), or polymeric (C) motifs. For example:
Q. What experimental and computational approaches reconcile discrepancies in reaction kinetics vs. thermodynamic product distribution?
Methodological Answer:
- Kinetic Control : Monitor reaction progress via in situ IR to detect intermediates. Quench reactions at low conversion (<30%) to isolate kinetic products.
- Thermodynamic Analysis : Use Gaussian calculations (ΔG, ΔH) to compare stability of E/Z isomers. Solvent polarity (e.g., THF vs. DMSO) shifts equilibrium; MD simulations model solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
